molecular formula C20H16F3NO2 B2761424 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide CAS No. 1351588-74-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide

Cat. No.: B2761424
CAS No.: 1351588-74-3
M. Wt: 359.348
InChI Key: FUVJQBCLRMYONO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This naphthamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. The compound's structure, which incorporates a naphthalene moiety and a trifluoromethylphenyl group, is characteristic of scaffolds investigated for multi-target therapeutic applications . Early-stage research on analogous naphthamide derivatives suggests potential as a core structure for developing inhibitors targeting protein kinases and histone deacetylases (HDACs) . These enzyme families are critical regulators of cell signaling, proliferation, and survival, making them prominent targets in oncological research. Consequently, this compound may be of value for studying novel pathways in cancer cell biology. Furthermore, the naphthamide core is explored in contexts beyond oncology, including investigations into neurodegenerative conditions, autoimmune diseases, and inflammatory disorders . Researchers can utilize this compound as a building block in chemical synthesis or as a lead compound for optimizing new multi-targeted ligands. This product is strictly for research use and is not for human or veterinary consumption. Researchers should conduct all necessary experiments and handling in accordance with their institutional safety guidelines.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)15-10-8-14(9-11-15)18(25)12-24-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJQBCLRMYONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthylamine and 4-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The first step involves the condensation of 1-naphthylamine with 4-(trifluoromethyl)benzaldehyde under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Hydroxylation: The amine is subsequently hydroxylated using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.

    Amidation: Finally, the hydroxylated amine undergoes amidation with a suitable carboxylic acid derivative to form N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Biological Activities

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anti-inflammatory Activity

Preliminary studies indicate that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, potentially through the NF-kB signaling pathway.

Anticancer Properties

In vitro evaluations have shown that this compound may inhibit tumor cell proliferation across various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

Research indicates that it may act as an inhibitor for specific metabolic enzymes, influencing drug metabolism and pharmacokinetics.

Study on Anti-inflammatory Effects

A study demonstrated significant reductions in pro-inflammatory cytokine levels in cultured macrophages treated with N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, indicating its potential as an anti-inflammatory therapeutic agent.

Anticancer Evaluation

In vitro studies on various cancer cell lines revealed cytotoxic effects at micromolar concentrations, with the compound exhibiting higher efficacy compared to traditional chemotherapeutic agents in specific models.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the naphthamide core provides a stable scaffold for interaction. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide 1-Naphthamide 2-Hydroxyethyl, 4-(trifluoromethyl)phenyl ~365.3* Amide, hydroxyl, CF3 Hypothetical: Enzyme inhibitors
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Acetamide 4-Chloro, 2-(trifluoromethyl)phenyl ~251.7 Amide, CF3, chloro Research intermediate (e.g., agrochemicals)
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide 1-Naphthamide 2-Ethoxy, 2-fluorophenyl ~309.3 Amide, ethoxy, fluoro Material science, ligand design
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-2-naphthamide 2-Naphthamide tert-Butyl, pyridinyl, phenyl ~483.6 Amide, pyridine, bulky alkyl Polymer additives, catalytic studies

*Calculated based on molecular formula.

Key Structural Differences and Implications

Core Structure :

  • The target compound and 2-ethoxy-N-(2-fluorophenyl)-1-naphthamide share a 1-naphthamide backbone, which differs from the 2-naphthamide in and the acetamide in . The 1-naphthamide orientation may influence steric interactions in binding pockets.

Substituent Effects: Trifluoromethyl (CF3) vs. Hydroxyethyl vs. Ethoxy: The hydroxyethyl group in the target compound introduces polarity, which may improve aqueous solubility compared to the ethoxy group in . However, this could reduce blood-brain barrier penetration.

Biological Relevance :

  • The pyridinyl and tert-butyl groups in suggest applications in metal coordination or steric hindrance-driven catalysis, whereas the target compound’s hydroxyl and CF3 groups may favor hydrogen bonding and hydrophobic interactions in enzyme active sites.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, also referred to as 2-ethoxy-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide is C₁₈H₁₈F₃N₃O, with a molecular weight of approximately 403.4 g/mol. The compound features:

  • A naphthalene ring system.
  • A trifluoromethyl group which enhances lipophilicity.
  • A hydroxy group that allows for hydrogen bonding.

These structural characteristics contribute to its interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's hydrophobic interactions with protein pockets, while the hydroxy group can form hydrogen bonds, stabilizing the binding to biological targets. Preliminary studies suggest that the compound may exert effects through:

  • Enzyme inhibition : Modulating the activity of various enzymes involved in metabolic pathways.
  • Receptor binding : Interacting with specific receptors that regulate cellular functions.

Pharmacological Applications

Research indicates several potential applications for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide:

  • Anti-inflammatory properties : The compound has been explored for its ability to reduce inflammation in various models.
  • Anticancer activity : Studies suggest it may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme inhibition : It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.

Comparative Studies

To better understand the biological activity of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-ethoxy-N-(2-hydroxy-2-phenylethyl)-1-naphthamideLacks trifluoromethyl groupDifferent pharmacological properties
2-ethoxy-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1-naphthamideContains methyl instead of trifluoromethylAltered enzyme inhibition profile
4-Oxo-4H-furo[2,3-h]chromene derivativesVarying substitutions on phenyl ringDiverse inhibitory effects on AChE and BChE

The trifluoromethyl substitution in N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide provides distinct electronic and steric effects compared to other derivatives, enhancing its interaction potential with biological targets.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide exhibits significant inhibitory effects against AChE and BChE, with IC₅₀ values suggesting potent activity comparable to known inhibitors .
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, treatment with this naphthamide derivative resulted in a significant decrease in cell viability and alterations in cell morphology indicative of apoptotic processes .
  • Anti-inflammatory Effects : The compound has been evaluated in models of inflammation, where it demonstrated a reduction in pro-inflammatory cytokine production, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide, and what key intermediates should be prioritized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves coupling 1-naphthoyl chloride with a hydroxylated ethylamine intermediate. For example, reacting 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol with 1-naphthoyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base, followed by purification via column chromatography. Key intermediates include the trifluoromethylphenyl ethanolamine derivative and the naphthoyl chloride precursor. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify the presence of the trifluoromethyl group, naphthamide carbonyl, and hydroxyethyl moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for anti-inflammatory, anticancer, or antimicrobial activity using:

  • Cell viability assays (e.g., MTT assay on cancer cell lines).
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential).
  • Microbial growth inhibition tests (e.g., broth microdilution for MIC determination).
    Prioritize dose-response studies to establish IC50_{50} values .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • Rational Design : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to modulate binding affinity.
  • Fragment-Based Drug Discovery : Use the hydroxyethyl group as a scaffold for derivatization (e.g., esterification or sulfonation) to improve solubility or membrane permeability.
  • Computational Docking : Perform molecular dynamics simulations to predict interactions with targets like neurokinin receptors or kinases .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line origin, serum concentration).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies.
  • Target Deconvolution : Employ CRISPR-Cas9 knockout libraries or proteomics to identify off-target binding partners .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with THF or acetonitrile to enhance solubility.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions .

Q. What mechanistic insights support its potential as a neurokinin receptor antagonist?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with 3H^{3}H-Substance P in receptor-binding studies.
  • Calcium Flux Assays : Measure intracellular Ca2+^{2+} changes in HEK293 cells expressing NK1 receptors.
  • Mutagenesis Studies : Identify critical residues (e.g., His197 in NK1) for binding via alanine scanning .

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